molecular formula C19H21N5O B3002615 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2197903-71-0

3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B3002615
CAS No.: 2197903-71-0
M. Wt: 335.411
InChI Key: IMAKYAMKXPARPZ-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at position 3 with a methyl group and at position 2 with a methoxy-linked piperidine moiety. The piperidine ring is further functionalized at position 1 with a pyrido[2,3-d]pyrimidine system, a fused heterocycle combining pyridine and pyrimidine rings.

Properties

IUPAC Name

4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-14-4-2-9-21-19(14)25-12-15-6-10-24(11-7-15)18-16-5-3-8-20-17(16)22-13-23-18/h2-5,8-9,13,15H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAKYAMKXPARPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like benzylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Molecular Weight (Da) LogP (Predicted)
Target Compound Pyrido[2,3-d]pyrimidine 3-Methyl, piperidin-4-ylmethoxy Unknown (Theoretical) ~428.5 ~2.1
Compound 12 () Pyrido[2,3-d]pyrimidine Chlorophenyl, triazole-thiazolo-pyrrolo Synthetic intermediate ~850.3 ~4.5
Compound 51c () Pyrido[3,4-d]pyrimidinone Pyrazole-piperidine, trimethylsilyl ether Kinase inhibitor candidate ~592.7 ~3.8
2-(3-Methoxyphenyl)-7-(piperazin-1-yl) () Pyrido[1,2-a]pyrimidinone 3-Methoxyphenyl, piperazine Epigenetic modulator (Theoretical) ~407.4 ~1.9
Compound 41 () Pyridine Piperidin-4-ylmethoxy, aryl groups LSD1 inhibitor (K_i = 12 nM) ~350.4 ~2.5

Key Research Findings

Structural Flexibility : The piperidinylmethoxy group in the target compound and analogs (e.g., ) is critical for hydrophobic interactions in enzyme binding. The pyridopyrimidine extension may confer selectivity for kinases or epigenetic targets over simpler pyridine derivatives .

Substituent Effects : Methoxy groups in pyridine derivatives (e.g., –10) improve solubility but reduce membrane permeability. The target compound’s methyl group at position 3 may counterbalance this by increasing lipophilicity .

Synthetic Challenges: The pyrido[2,3-d]pyrimidine system requires multistep synthesis (e.g., ), whereas pyrido[1,2-a]pyrimidinones () are more accessible via one-pot cyclizations .

Biological Activity

The compound 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a pyridopyrimidine derivative that has gained attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a pyridopyrimidine core, which is known for its diverse pharmacological properties.

Research indicates that compounds containing the pyridopyrimidine moiety often act as inhibitors of key enzymes involved in cell signaling pathways. Specifically, 3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has been shown to inhibit the phosphoinositide 3-kinase (PI3-K) pathway, which is critical in regulating cell growth and survival. This inhibition is particularly relevant in cancer therapies targeting abnormal cell proliferation.

Antitumor Activity

A recent study evaluated the antitumor activity of various pyridopyrimidine derivatives, including our compound of interest. The following table summarizes the findings regarding its efficacy against different cancer cell lines:

Compound Cell Line IC50 (μM) Inhibition Rate (%)
3-Methyl-2-(...)NCI-H1975 (L858R/T790M)15.629 ± 1.0390.3
3-Methyl-2-(...)A549>50<36.0
3-Methyl-2-(...)NCI-H460>50<36.0

The data indicate that while the compound exhibits significant activity against the NCI-H1975 cell line, it shows limited effectiveness against A549 and NCI-H460 cells.

Structure-Activity Relationships (SAR)

The SAR studies conducted on similar compounds suggest that modifications to the pyridopyrimidine scaffold can enhance biological activity. For instance, analogs with additional substitutions at specific positions on the pyridine ring demonstrated improved inhibition rates against EGFR L858R/T790M mutants. The introduction of N-methylpyrazole analogs was particularly beneficial in enhancing cytotoxicity.

Case Studies

  • Case Study 1: Inhibition of EGFR Mutants
    • A study focused on synthesizing selective inhibitors for EGFR L858R/T790M used compounds based on similar structures to our target compound. The results showed that modifications led to increased inhibition rates and better selectivity towards cancer cells.
  • Case Study 2: Comparative Analysis with Thienopyrimidines
    • A comparative analysis highlighted that while thienopyrimidine derivatives exhibited higher overall cytotoxicity, certain pyridopyrimidine compounds like our target showed promising selectivity for specific cancer types, warranting further investigation into their therapeutic potential.

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